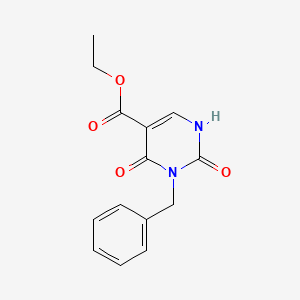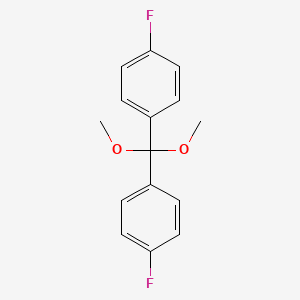
N-(2-Fluoro-4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoro-4-chlorophenyl)urea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a urea moiety attached to a phenyl ring substituted with fluorine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2-Fluoro-4-chlorophenyl)urea can be synthesized through the reaction of 2-fluoro-4-chloroaniline with an isocyanate derivative. One common method involves the nucleophilic addition of 2-fluoro-4-chloroaniline to potassium isocyanate in an aqueous medium . The reaction is typically carried out under mild conditions, without the need for organic co-solvents, making it an efficient and environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Fluoro-4-chlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Reduction Reactions: The urea moiety can be reduced under specific conditions to yield corresponding amines.
Oxidation Reactions: The compound can undergo oxidation, particularly at the urea moiety, to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nitrating agents under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylureas.
Reduction Reactions: Products include corresponding amines.
Oxidation Reactions: Products include oxidized urea derivatives.
Aplicaciones Científicas De Investigación
N-(2-Fluoro-4-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Fluoro-4-chlorophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor and its role in cellular signaling pathways .
Comparación Con Compuestos Similares
- N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea
- N-(4-Chlorophenyl)-N’-(2-thiazolyl)urea
- N-(2-Bromo-4-chlorophenyl)urea
Comparison: N-(2-Fluoro-4-chlorophenyl)urea is unique due to the presence of both fluorine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in biological applications .
Propiedades
Fórmula molecular |
C7H6ClFN2O |
|---|---|
Peso molecular |
188.59 g/mol |
Nombre IUPAC |
(4-chloro-2-fluorophenyl)urea |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
Clave InChI |
MVXFMHBLTZTQLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)F)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)


![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)

![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)




![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)


